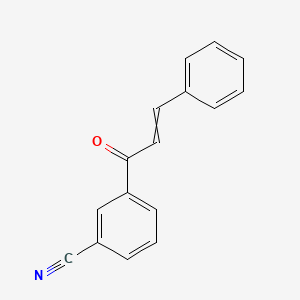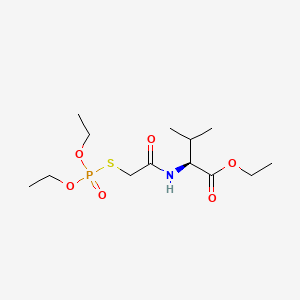
1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl-: is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a benzodioxaborole ring, which is a fused bicyclic structure containing boron, oxygen, and carbon atoms. The octenyl group attached to the boron atom provides unique chemical properties, making this compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl- typically involves the reaction of catechol with boronic acid derivatives. The process can be summarized as follows:
Formation of Catecholborane: Catechol reacts with boronic acid to form catecholborane.
Alkylation: The catecholborane is then alkylated with 1-octenyl halide under basic conditions to yield 1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols.
Substitution: The octenyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve the use of Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include boronic acids, boron-containing alcohols, and substituted benzodioxaboroles.
Wissenschaftliche Forschungsanwendungen
1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It finds applications in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl- involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and proteins. This interaction can modulate the activity of these molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,2-Benzodioxaborole, 2-(1E)-1-hexenyl-
- 1,3,2-Benzodioxaborole, 2-(1E)-1-pentenyl-
- 1,3,2-Benzodioxaborole, 2-(1E)-1-butenyl-
Uniqueness
1,3,2-Benzodioxaborole, 2-(1E)-1-octenyl- is unique due to its longer alkyl chain (octenyl group), which imparts distinct chemical properties and reactivity compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.
Eigenschaften
CAS-Nummer |
73349-13-0 |
|---|---|
Molekularformel |
C14H19BO2 |
Molekulargewicht |
230.11 g/mol |
IUPAC-Name |
2-oct-1-enyl-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C14H19BO2/c1-2-3-4-5-6-9-12-15-16-13-10-7-8-11-14(13)17-15/h7-12H,2-6H2,1H3 |
InChI-Schlüssel |
WTAGCSJISKIVFF-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC2=CC=CC=C2O1)C=CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


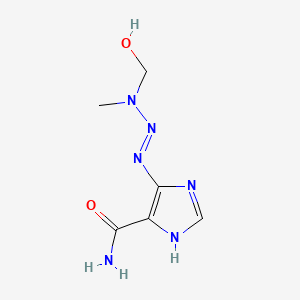

![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B14451900.png)
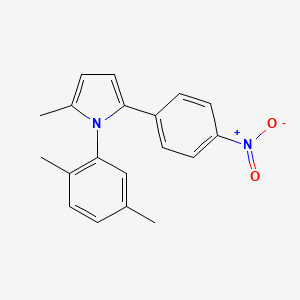
![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)

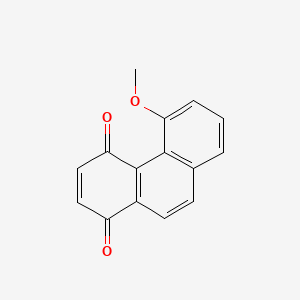
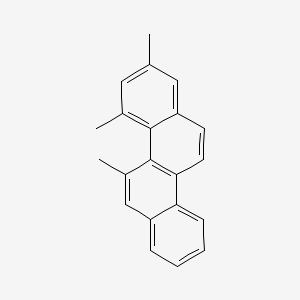
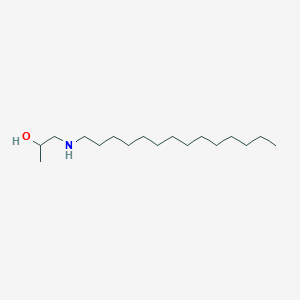
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)

![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
